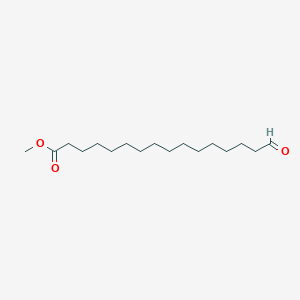

Methyl16-oxohexadecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H32O3 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

methyl 16-oxohexadecanoate |

InChI |

InChI=1S/C17H32O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h16H,2-15H2,1H3 |

InChI Key |

ZVNKCEVQFIMBAM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCC=O |

Origin of Product |

United States |

Structural Context and Chemical Significance Within Fatty Acid Ester Research

Methyl 16-oxohexadecanoate belongs to the class of organic compounds known as fatty acid methyl esters. Structurally, it is the methyl ester of 16-oxohexadecanoic acid. Its molecule consists of a 16-carbon long aliphatic chain, featuring a carbonyl group at the C-16 position and a methyl ester group at the C-1 position. This bifunctional nature, possessing both an aldehyde and an ester group at opposite ends of a long hydrocarbon chain, is central to its chemical reactivity and significance.

In the broader context of fatty acid ester research, ω-oxo fatty acids and their esters are recognized for their role as versatile intermediates in chemical synthesis. The presence of the terminal aldehyde group allows for a variety of chemical transformations, including oxidation to a dicarboxylic acid, reduction to a primary alcohol, and participation in various carbon-carbon bond-forming reactions. The methyl ester group, on the other hand, can undergo hydrolysis to yield the corresponding carboxylic acid. This dual functionality makes compounds like Methyl 16-oxohexadecanoate valuable building blocks in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of Hexadecanoic Acid Derivatives

| Property | Methyl 16-hydroxyhexadecanoate | Methyl 10-oxohexadecanoate | Methyl 3-oxohexadecanoate |

| Molecular Formula | C17H34O3 nih.gov | C17H32O3 mdpi.com | C17H32O3 |

| Molecular Weight | 286.4 g/mol nih.gov | 284.4 g/mol mdpi.com | 284.4 g/mol |

| IUPAC Name | methyl 16-hydroxyhexadecanoate nih.gov | methyl 10-oxohexadecanoate mdpi.com | methyl 3-oxohexadecanoate |

This table presents data for related hexadecanoic acid derivatives to provide a comparative context for the properties of Methyl 16-oxohexadecanoate.

Overview of Research Trajectories: from Natural Occurrence to Synthetic Applications

Natural Sources and Distribution

Omega-oxo fatty esters, including Methyl 16-oxohexadecanoate, are specialized lipid molecules found across different biological kingdoms, from plants to microbes. Their presence is often associated with protective barriers and metabolic processes.

Methyl 16-oxohexadecanoate and related compounds are integral components of plant cuticular waxes and biopolyesters like cutin and suberin. These complex lipids form a protective layer on the aerial surfaces of plants, safeguarding them against environmental stressors.

Cutin is a major structural component of the plant cuticle, primarily composed of interesterified hydroxy and epoxy-hydroxy fatty acids with C16 and C18 chain lengths. nih.gov Suberin is another protective biopolyester found in underground plant parts, wounded tissues, and bark. nih.gov The composition of both cutin and suberin includes a variety of oxygenated fatty acids, which are derivatives of common cellular fatty acids. nih.govresearchgate.net

Analysis of these biopolyesters often involves depolymerization, which breaks the ester bonds and releases the constituent monomers. These monomers are typically analyzed as their methyl ester derivatives for better volatility and separation in gas chromatography. One of the monomers identified in plant polyesters is the methyl ester of 16-hydroxyhexadecanoic acid, a precursor to Methyl 16-oxohexadecanoate. biorxiv.org The presence of a hydroxyl group at the omega (ω) position is a characteristic feature of many cutin and suberin monomers. Further oxidation of this hydroxyl group leads to the formation of an oxo (keto) group, resulting in omega-oxo fatty acids.

Table 1: Key Components of Plant Biopolyesters

| Component Class | Description | Relevance to Methyl 16-Oxohexadecanoate |

| C16 and C18 Fatty Acids | The primary carbon backbones of cutin and suberin monomers. | Hexadecanoic acid is the parent fatty acid of Methyl 16-oxohexadecanoate. |

| ω-Hydroxy Fatty Acids | Fatty acids with a hydroxyl group at the terminal (ω) carbon. | 16-hydroxyhexadecanoic acid is the direct precursor to 16-oxohexadecanoic acid. |

| Dicarboxylic Acids | Fatty acids with carboxyl groups at both ends, resulting from the complete oxidation of the ω-carbon. | Represents the final product of the omega-oxidation pathway. |

| Epoxy Fatty Acids | Fatty acids containing an epoxide ring. | Common constituents of cutin, indicating a diversity of oxidative modifications. |

The identification of specific omega-oxo fatty esters in plant extracts can be challenging due to their relatively low abundance compared to other lipids.

Cuscuta reflexa , a parasitic plant, has been analyzed for its chemical constituents. Studies on the seed oil of Cuscuta reflexa have identified a range of common fatty acids, including palmitic, oleic, linoleic, and linolenic acids. pjsir.org However, the presence of oxo-fatty acids such as methyl 10-oxohexadecanoate has not been explicitly reported in these analyses. The plant is known to contain various other secondary metabolites, including flavonoids and coumarins. cabidigitallibrary.org

Foeniculum vulgare , commonly known as fennel, is an aromatic plant whose chemical composition has been extensively studied. The essential oil of fennel is rich in compounds like fenchone, trans-anethole, and limonene. nih.gov Analysis of the fatty acid content of fennel has revealed the presence of petroselinic acid, oleic acid, and linoleic acid as major components. utq.edu.iq While various fatty acids and their methyl esters have been identified in extracts of Foeniculum vulgare, the specific isolation of methyl 10-oxohexadecanoate has not been documented in the available literature. scielo.org.mxresearchgate.net

Microorganisms are a rich source of diverse secondary metabolites, including various fatty acid derivatives.

Cordyceps militaris , a medicinal mushroom, has been the subject of extensive metabolomic studies. These analyses have revealed a wide array of bioactive compounds, including cordycepin, polysaccharides, and various fatty acids and their derivatives. nih.govmdpi.comtci-thaijo.orgresearchgate.net In a detailed analysis of the chemical constituents of Cordyceps militaris, methyl 2-oxohexadecanoate was identified as one of the compounds present in various fractions of the mushroom extract. This finding confirms the natural occurrence of this specific oxo-fatty ester in the metabolome of Cordyceps militaris.

**Table 2: Identified Fatty Acid Derivatives in *Cordyceps militaris***

| Compound | Type | Reference |

| Methyl 2-oxohexadecanoate | Oxo-fatty acid methyl ester | Present in various fractions |

| Hexadecanoic acid | Saturated fatty acid | Identified in metabolomic analyses |

| Methyl hexadecanoate | Fatty acid methyl ester | Found alongside its oxo-derivative |

| Linoleic acid | Unsaturated fatty acid | A major fatty acid component |

Elucidation of Biosynthetic Routes

The biosynthesis of omega-oxo fatty acids is a multi-step process involving the enzymatic modification of saturated fatty acids.

The primary pathway for the formation of omega-oxo fatty acids in plants and other organisms is omega-oxidation . This metabolic route involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. byjus.commicrobenotes.comnih.gov

The omega-oxidation pathway proceeds in three main steps:

Hydroxylation: The initial and rate-limiting step is the introduction of a hydroxyl group (-OH) onto the ω-carbon. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase . microbenotes.comallen.in These enzymes utilize molecular oxygen and a reducing agent, typically NADPH, to hydroxylate the fatty acid, forming an ω-hydroxy fatty acid. byjus.com For a C16 fatty acid like palmitic acid, this step yields 16-hydroxyhexadecanoic acid.

Oxidation to an Aldehyde: The newly formed ω-hydroxy fatty acid is then oxidized to an ω-oxoaldehyde. This step is catalyzed by an alcohol dehydrogenase , which removes hydrogen atoms from the hydroxyl group, forming a carbonyl group. byjus.comallen.in

Oxidation to a Carboxylic Acid: The final step in the classical omega-oxidation pathway is the oxidation of the aldehyde group to a carboxylic acid group (-COOH), a reaction catalyzed by an aldehyde dehydrogenase . byjus.comallen.in This results in the formation of a dicarboxylic acid.

The formation of an omega-oxo fatty acid, such as 16-oxohexadecanoic acid, occurs as an intermediate in this pathway, specifically after the first oxidation of the ω-hydroxy fatty acid. The subsequent esterification to form the methyl ester is the final step in the biosynthesis of compounds like Methyl 16-oxohexadecanoate.

The key enzymes responsible for the conversion of ω-hydroxy fatty acids to ω-oxo fatty acids are ω-hydroxyacid dehydrogenases . These enzymes belong to the broader class of alcohol dehydrogenases and specifically act on the hydroxyl group at the omega position of the fatty acid chain.

In plants, the biosynthesis of the components of cutin and suberin, including omega-oxo fatty acids, is a highly regulated process. While the initial ω-hydroxylation is carried out by cytochrome P450 enzymes, the subsequent oxidation steps are catalyzed by dehydrogenases. nih.gov

Research on fatty acid metabolism in various plants, including members of the Vicia genus, has shed light on these enzymatic processes. For instance, studies on Vicia sativa have identified cytochrome P450 enzymes that catalyze the ω-hydroxylation of fatty acids. Although specific studies detailing the complete pathway to omega-oxo fatty acids in Vicia faba are not extensively available, the general principles of the omega-oxidation pathway are conserved across higher plants. The conversion of the ω-hydroxy fatty acid to the corresponding ω-oxo fatty acid is a critical step, and the enzyme responsible, an ω-hydroxyacid dehydrogenase, plays a pivotal role. The further oxidation to a dicarboxylic acid would then be carried out by an ω-oxoacid dehydrogenase. The presence and activity of these dehydrogenases are essential for the production of the diverse range of oxidized fatty acids found in plant polyesters.

Biotransformation Mechanisms Leading to Oxo-Functionalized Esters

The formation of methyl 16-oxohexadecanoate and related omega-oxo fatty esters is a multi-step process involving the biotransformation of fatty acids. The primary pathway responsible for the introduction of an oxygen-containing functional group at the terminal (omega) carbon of a fatty acid is known as omega-oxidation (ω-oxidation). wikipedia.org This pathway is an alternative to the more common beta-oxidation pathway for fatty acid degradation. allen.in While beta-oxidation occurs in the mitochondria, the enzymes responsible for omega-oxidation are typically located in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates. wikipedia.orgallen.in

The initial and crucial step in the formation of omega-oxo fatty esters is the omega-oxidation of a long-chain fatty acid. This process can be broken down into a series of enzymatic reactions. The first step involves the introduction of a hydroxyl group onto the omega carbon, the carbon atom furthest from the carboxyl group. wikipedia.org This hydroxylation is catalyzed by a family of enzymes known as cytochrome P450 monooxygenases, which utilize molecular oxygen and NADPH. microbenotes.comnih.gov

Following hydroxylation, the resulting omega-hydroxy fatty acid undergoes further oxidation. The hydroxyl group is first oxidized to an aldehyde, a reaction catalyzed by alcohol dehydrogenase. wikipedia.org Subsequently, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding a dicarboxylic acid. wikipedia.org An intermediate in this process is the formation of an omega-oxo fatty acid, where the omega-hydroxyl group is oxidized to a keto (oxo) group. allen.inmicrobenotes.com This transformation is carried out by hydroxy acyl-CoA dehydrogenase. microbenotes.com

Microorganisms play a significant role in the biotransformation of fatty acids to their oxo-derivatives. For example, various species of Nocardia and Mycobacterium have been shown to convert oleic acid into 10-oxo-octadecanoic acid. asm.org Furthermore, recombinant microorganisms can be engineered to produce omega-hydroxy fatty acid derivatives, including omega-oxo fatty acids and their corresponding methyl esters. google.com

The final step in the formation of a fatty acid methyl ester, such as methyl 16-oxohexadecanoate, is the esterification of the carboxyl group of the oxo-fatty acid. In microbial systems, this can be achieved through the action of enzymes like wax ester synthases, which catalyze the condensation of an acyl-CoA with an alcohol. nih.govnih.gov Genetically engineered microorganisms can be designed to express these enzymes, enabling the production of specific fatty acid esters. google.com

| Step | Reaction | Enzyme(s) Involved | Product |

| 1 | Hydroxylation of the omega-carbon of a fatty acid | Cytochrome P450 monooxygenases | Omega-hydroxy fatty acid |

| 2 | Oxidation of the omega-hydroxyl group | Alcohol dehydrogenase / Hydroxy acyl-CoA dehydrogenase | Omega-oxo fatty acid |

| 3 | Esterification of the carboxyl group | Wax ester synthase / Ester synthase | Fatty acid methyl ester |

Detailed research findings have identified specific enzymes and microbial systems capable of these transformations. The table below highlights some examples of microbial biotransformation leading to oxo-functionalized fatty acids.

| Microorganism | Substrate | Product |

| Nocardia aurantia (ATCC 12674) | Oleic acid | 10-oxo-octadecanoic acid |

| Nocardia sp. (NRRL 5646) | Oleic acid | 10-oxo-octadecanoic acid |

| Mycobacterium fortuitum (UI 53378) | Oleic acid | 10-oxo-octadecanoic acid |

Chemical Synthesis and Derivatization Strategies for Methyl 16 Oxohexadecanoate

De Novo Synthetic Methodologies

De novo synthesis of Methyl 16-oxohexadecanoate involves constructing the molecule from simpler precursors through a series of controlled chemical reactions. These strategies focus on building the carbon chain and methodically introducing the required functional groups.

Multi-Step Conversions from Precursor Fatty Acid Derivatives

The synthesis of omega-oxo fatty acids like 16-oxohexadecanoic acid, the precursor to the target methyl ester, can be achieved from hydroxylated fatty acid derivatives. For instance, a common strategy involves the oxidation of a terminal hydroxyl group. The synthesis of 16-oxohexadecanoic acid has been successfully performed by the oxidation of 16-hydroxyhexadecanoic acid. core.ac.uk This precursor, a long-chain hydroxy acid, provides the necessary carbon skeleton, and the terminal hydroxyl group is a prime target for oxidation to form the desired aldehyde (oxo) functionality.

While direct literature on the use of dihydroxy-oxoheptadecanoates is sparse for this specific synthesis, a conceptual approach would involve the cleavage of a vicinal diol (two adjacent hydroxyl groups). For example, a hypothetical 16,17-dihydroxyheptadecanoic acid derivative could undergo oxidative cleavage to yield a 16-oxo-hexadecanoic acid derivative.

Utilization of Cleavage and Reduction Reactions

Lead tetraacetate (Pb(OAc)₄) is a potent oxidizing agent known for its ability to cleave 1,2-diols (vicinal glycols). juniperpublishers.comresearchgate.net In a synthetic route targeting Methyl 16-oxohexadecanoate, a precursor such as methyl 16,17-dihydroxyheptadecanoate could theoretically be treated with lead tetraacetate. This reaction would cleave the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl compounds. Specifically, this would yield the desired 16-oxo group on the main fatty acid chain and formaldehyde (B43269) from the terminal carbon. Lead tetraacetate is soluble in nonpolar organic solvents and is often used for various oxidative transformations, including the decarboxylation of carboxylic acids and the cleavage of glycols. juniperpublishers.comwikipedia.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is primarily a reducing agent, known for the selective reduction of aldehydes and ketones. It is not typically used for cleavage reactions. Its role in a synthetic pathway to Methyl 16-oxohexadecanoate would likely be in a different context, perhaps to selectively reduce an unwanted carbonyl group or to participate in a reductive amination step if further derivatization were required. It is less relevant for the direct formation of the 16-oxo group from a diol precursor.

Targeted Oxidation and Functional Group Interconversion for Omega-Oxo Moiety Formation

The formation of the omega-oxo moiety is a critical step in the synthesis of Methyl 16-oxohexadecanoate. This requires the targeted oxidation of the terminal end of the fatty acid chain. A well-established laboratory method involves the oxidation of a primary alcohol. The synthesis of 16-oxohexadecanoic acid can be achieved by refluxing its precursor, 16-hydroxyhexadecanoic acid, with an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane. core.ac.uk

This transformation is analogous to the biological process of omega (ω)-oxidation, which occurs in some organisms as an alternative pathway to beta-oxidation. byjus.com In this biochemical pathway, the terminal methyl group (the ω-carbon) of a fatty acid is sequentially oxidized. nih.govyoutube.com The process involves three main steps:

Hydroxylation : A hydroxyl group is introduced at the omega carbon by a cytochrome P450 monooxygenase enzyme, requiring molecular oxygen and NADPH. byjus.comyoutube.com This creates a terminal alcohol.

Oxidation to Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase. byjus.com

Oxidation to Carboxylic Acid : Finally, the aldehyde group is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in a dicarboxylic acid. byjus.com

Chemically, this process can be mimicked to stop at the aldehyde stage. By starting with a terminal hydroxy fatty acid (like 16-hydroxyhexadecanoic acid), a controlled oxidation using a reagent such as PCC can yield the desired omega-oxo fatty acid. core.ac.uk

Ketonization Reactions Applied to Fatty Acid Methyl Esters

Ketonization is a reaction that converts carboxylic acids or their esters into ketones. This process typically involves high temperatures and a metal oxide catalyst. While ketonization is a method for creating ketones from fatty acids, it generally results in the coupling of two fatty acid molecules, leading to a long-chain symmetrical ketone with the release of CO₂ and H₂O. For example, the ketonization of palmitic acid (a C16 acid) would primarily yield pentatriacontan-17-one (a C35 ketone), not a C16 oxo-acid or ester.

Therefore, standard ketonization is not a direct method for producing the omega-oxo moiety within a single fatty acid chain. It is more suited for producing large symmetrical ketones from smaller fatty acid feedstocks.

Strategic Derivatization and Functionalization

These strategies involve modifying a pre-existing molecule that already has the correct carbon skeleton, adding or altering functional groups to arrive at the final product.

Esterification and Transesterification Approaches for Methyl Ester Formation

Once 16-oxohexadecanoic acid is synthesized, the final step is the formation of the methyl ester. This can be accomplished through several standard methods, primarily Fischer esterification or transesterification.

Fischer Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. cerritos.eduorganic-chemistry.org To synthesize Methyl 16-oxohexadecanoate, 16-oxohexadecanoic acid would be reacted with an excess of methanol (B129727), which acts as both the reagent and the solvent. tamu.edu A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the methanol. organic-chemistry.orgoperachem.com The reaction is an equilibrium process, and to drive it towards the product (the ester), excess alcohol is used, and the water generated is often removed. tamu.edumasterorganicchemistry.com

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 16-oxohexadecanoic acid, Methanol | Carboxylic acid and alcohol to form the ester. |

| Catalyst | Concentrated H₂SO₄ or p-TsOH | Protonates the carbonyl to activate the carboxylic acid. organic-chemistry.org |

| Solvent | Excess Methanol | Acts as a reactant and helps to shift the equilibrium. tamu.edu |

| Temperature | Reflux | Increases the reaction rate. operachem.com |

Applications in Aminooxy Click Chemistry (AOCC) for Bioconjugation

Methyl 16-oxohexadecanoate serves as a valuable reagent in aminooxy click chemistry (AOCC), a powerful bioconjugation technique. researchgate.net This method leverages the formation of a stable oxime bond between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone). nih.gov The reaction is known for its efficiency and specificity, allowing for the controlled linking of molecules in biological systems. nih.govresearchgate.net

In the context of nucleic acid modification, Methyl 16-oxohexadecanoate is particularly useful for creating bis-hetero conjugates. acs.orgnih.gov This strategy allows for the attachment of two different ligands to a single nucleoside building block. researchgate.net Research has demonstrated a sequential, one-pot reaction where a nucleoside intermediate containing a 5′-aminooxy group is first reacted with one type of carbonyl compound, such as hexanal. acs.orgnih.gov Subsequently, without isolating the intermediate oxime, Methyl 16-oxohexadecanoate is introduced in a reductive amination step to attach a second, distinct lipophilic moiety. acs.orgnih.gov This facile methodology enables the simultaneous introduction of two different molecules with potentially different biological functions onto a single oligonucleotide backbone. researchgate.net

The table below summarizes the role of Methyl 16-oxohexadecanoate in a representative AOCC reaction for creating bis-hetero conjugates.

Table 1: Role of Methyl 16-Oxohexadecanoate in Bis-Hetero AOCC Conjugation

| Component | Role in Reaction | Example | Reference |

|---|---|---|---|

| Nucleoside Intermediate | The scaffold molecule to be modified. | LNA-Adenosine with a 5′-aminooxy group | acs.org, nih.gov |

| First Carbonyl Compound | Reacts with the aminooxy group to form the first conjugate. | Hexanal | acs.org, nih.gov |

| Methyl 16-oxohexadecanoate | Acts as the second carbonyl compound to create a bis-hetero ligand. | N/A | acs.org, nih.gov |

Reductive Amination for Diverse Conjugate Synthesis

Reductive amination is a fundamental method in organic chemistry for forming carbon-nitrogen bonds, converting a carbonyl group into an amine. organic-chemistry.orgmasterorganicchemistry.com The process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to a more stable amine. masterorganicchemistry.com Methyl 16-oxohexadecanoate, with its terminal aldehyde (oxo) group, is an ideal substrate for this reaction, enabling its conjugation to a wide variety of primary and secondary amines.

This technique is employed to synthesize diverse molecular conjugates. For instance, studies have shown that lipophilic oximes and tri-GalNAc-conjugated oximes can be reacted with Methyl 16-oxohexadecanoate under reductive amination conditions to produce complex bioconjugates. acs.orgnih.gov This approach is highly versatile, as the choice of the amine partner dictates the final properties of the synthesized molecule. organic-chemistry.org The reaction can be used to link Methyl 16-oxohexadecanoate to peptides, lipids, or other reporter molecules, making it a key step in the synthesis of neoglycophospholipid conjugates and other complex structures. nih.gov Various reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for reducing the imine intermediate in the presence of the initial carbonyl group. masterorganicchemistry.com

The table below illustrates the components involved in the reductive amination of Methyl 16-oxohexadecanoate.

Table 2: Components in Reductive Amination Using Methyl 16-Oxohexadecanoate

| Component Type | Function | Specific Example/Reagent | Reference |

|---|---|---|---|

| Carbonyl Source | Provides the electrophilic carbon for C-N bond formation. | Methyl 16-oxohexadecanoate | acs.org, nih.gov |

| Amine Source | The nucleophile that attacks the carbonyl group. | Phosphatidylethanolamines, Amino-modified nucleosides | nih.gov |

| Reducing Agent | Reduces the intermediate imine to a stable amine. | Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN) | masterorganicchemistry.com |

Integration as Intermediates in Complex Organic Synthesis (e.g., Antimycobacterial Compounds)

The bifunctional nature of Methyl 16-oxohexadecanoate—possessing both a terminal aldehyde and a methyl ester—makes it a useful intermediate in multi-step organic syntheses. While direct synthesis of antimycobacterial drugs using this specific compound is not extensively documented, its structural features are analogous to precursors used in the synthesis of key bacterial cell wall components.

Long-chain fatty acids are crucial to pathogenic mycobacteria, such as Mycobacterium tuberculosis, which have a unique cell envelope rich in high-molecular-weight mycolic acids. nih.gov The biosynthesis of these mycolic acids involves long-chain fatty acid precursors. nih.gov Synthetic esters of long-chain fatty acids are created as intermediates to study these biosynthetic pathways and develop potential inhibitors. nih.gov The structure of Methyl 16-oxohexadecanoate, a long-chain oxo-fatty acid ester, makes it a plausible starting material for the synthesis of mycolic acid analogs or related probes.

Furthermore, the aldehyde group is a key functional handle for building molecular complexity. In the development of novel antimycobacterial agents, aldehydes are used as reactants in syntheses, such as the formation of oxadiazole mannich bases, which have shown activity against M. tuberculosis. nih.gov The reactivity of the aldehyde in Methyl 16-oxohexadecanoate allows for its potential incorporation into such complex heterocyclic scaffolds.

The table below outlines the structural features of Methyl 16-oxohexadecanoate that make it a versatile synthetic intermediate.

Table 3: Synthetic Utility of Methyl 16-Oxohexadecanoate's Structural Features

| Structural Feature | Chemical Reactivity | Potential Application in Complex Synthesis (Example) | Reference |

|---|---|---|---|

| C16 Alkyl Chain | Provides lipophilicity. | Integration into synthetic analogs of mycolic acid precursors. | nih.gov |

| Terminal Aldehyde (Oxo Group) | Electrophilic; undergoes nucleophilic addition and reductive amination. | Reactant for forming complex heterocyclic structures with antimycobacterial potential. | nih.gov |

Advanced Analytical and Spectroscopic Characterization of Methyl 16 Oxohexadecanoate

Chromatographic Separation and Detection

Chromatography is fundamental to isolating methyl 16-oxohexadecanoate from complex biological matrices. The choice of technique depends on the sample's complexity and the analytical goal, whether it is qualitative identification or quantitative measurement.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of cutin monomers, including methyl 16-oxohexadecanoate, following their release from the polymer by transesterification. bio-protocol.orgnih.gov This method is suitable for volatile compounds, and derivatization is often necessary to increase the volatility of the monomers for GC analysis. nih.gov

Capillary columns are preferred for their high resolution. A common choice is a nonpolar or semi-polar column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., HP-5), which separates compounds based on their boiling points and polarity. nih.gov Highly polar capillary columns, like those with 100% poly(biscyanopropyl siloxane), offer different selectivity, which is particularly useful for separating isomeric fatty acid methyl esters (FAMEs), such as cis/trans isomers. nih.gov

For detection, a Flame Ionization Detector (FID) provides robust quantification for all eluted components after proper identification, often accomplished by a preliminary GC-MS analysis or by using retention indices. nih.gov However, for definitive identification, coupling the GC to a mass spectrometer is the standard approach, providing both retention time data and a mass spectrum for structural elucidation. bio-protocol.orgbio-protocol.org

| Parameter | Condition | Source |

|---|---|---|

| Column | HP-5 capillary column (30 m x 0.25 mm x 0.25 µm) | nih.gov |

| Carrier Gas | Helium at 1.5 ml/min | nih.gov |

| Oven Program | 150°C to 300°C at 3°C/min | nih.gov |

| Injection | Split injection (1:10 ratio) | nih.gov |

| Detector | Mass Spectrometer (scan mode 40-600 amu) or Flame Ionization Detector (FID) | nih.gov |

| Alternative Column | Capillary fused silica (B1680970) column SPTM 2380 (30 m × 0.25 mm × 0.2 mm) | scielo.br |

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the analysis and purification of fatty acid methyl esters (FAMEs), particularly when dealing with complex mixtures or when preparative-scale separation is required. nih.govnih.gov While GC is often preferred for the analysis of cutin monomers, HPLC provides complementary separation capabilities, especially for less volatile or thermally labile compounds.

Reversed-phase HPLC (RP-HPLC) is a common mode used for FAME analysis. In this setup, a nonpolar stationary phase, such as C18 (e.g., SUPELCOSIL™ LC-18), is used with a polar mobile phase. sigmaaldrich.com Separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more nonpolar compounds being retained longer on the column.

Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to achieve optimal separation of complex FAME mixtures. scielo.bracs.org For instance, a gradient of methanol (B129727) and a 2-propanol/hexane (B92381) mixture can be used. scielo.br Detection is typically achieved using a UV detector, often at a low wavelength like 205 nm, as fatty acid esters lack strong chromophores at higher wavelengths. scielo.br

| Parameter | Condition | Source |

|---|---|---|

| Mode | Reversed-Phase HPLC | sigmaaldrich.com |

| Column | SUPELCOSIL™ LC-18 (25 cm x 4.6 mm, 5 µm) | sigmaaldrich.com |

| Mobile Phase (Isocratic) | Acetonitrile/Acetone (59:41, v/v) | sigmaaldrich.com |

| Mobile Phase (Gradient) | Methanol and 2-propanol/hexane (5:4, v/v) | scielo.bracs.org |

| Detector | UV Detector | scielo.bracs.org |

Thin Layer Chromatography (TLC) serves as a versatile tool for both the analytical screening and preparative isolation of lipids and their derivatives. aocs.org For compounds like methyl 16-oxohexadecanoate, TLC can be used for rapid separation of lipid classes from tissue extracts. aocs.org

In the adsorption mode, silica gel is the most common stationary phase. A nonpolar mobile phase, typically a mixture of hexane and diethyl ether, is used to separate simple lipids. aocs.org Argentation TLC, where the silica gel is impregnated with silver nitrate, is a powerful variation used to separate FAMEs based on the number, configuration (cis/trans), and position of their double bonds. nih.govaocs.org

Reversed-phase TLC (RP-TLC) on a nonpolar stationary phase (e.g., C18) separates FAMEs based on their polarity and carbon number. dss.go.th Visualization of the separated spots on a TLC plate typically requires spraying with a corrosive reagent (like sulfuric acid) followed by charring, or using a fluorescent dye. aocs.org For quantitative analysis, the spots can be scraped off the plate, the compound eluted, and then quantified by another method like GC. aocs.org

| Technique | Stationary Phase | Principle of Separation | Source |

|---|---|---|---|

| Adsorption TLC | Silica Gel | Separates based on polarity. | aocs.org |

| Argentation TLC | Silver Nitrate-impregnated Silica Gel | Separates based on degree and geometry of unsaturation. | nih.govaocs.org |

| Reversed-Phase TLC | C18 (n-octadecylsilyl) silica | Separates based on carbon number and polarity. | dss.go.th |

Mass Spectrometry (MS) for Structural Identification and Quantification

Mass spectrometry is an indispensable technique for the structural confirmation and quantification of methyl 16-oxohexadecanoate. The choice of ionization method is critical, as it determines the extent of fragmentation and the type of information that can be obtained.

Electron Ionization (EI) is a "hard" ionization technique commonly used in GC-MS that subjects molecules to a high-energy electron beam (typically 70 eV). jeol.comescholarship.org This process results in the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation. msu.edu The resulting mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for identification. jeol.com

For long-chain fatty acid methyl esters, the molecular ion peak may be weak or absent, especially in unsaturated compounds. jeol.com However, the fragmentation pattern provides significant structural information. Characteristic fragments for methyl esters include a prominent peak resulting from the McLafferty rearrangement at m/z 74. researchgate.net Other significant fragments arise from cleavage along the hydrocarbon chain, providing information about its structure. nih.govyoutube.com For methyl 16-oxohexadecanoate, specific fragments related to the oxo group would also be expected, aiding in its identification.

| m/z (mass-to-charge ratio) | Ion Identity/Origin | Significance | Source |

|---|---|---|---|

| [M]+ | Molecular Ion | Indicates the molecular weight of the compound. | msu.edu |

| 74 | [CH₃OC(OH)=CH₂]⁺• | Characteristic McLafferty rearrangement fragment for methyl esters. | researchgate.net |

| [M-31]⁺ | Loss of a methoxy (B1213986) group (-OCH₃) | Common fragment for methyl esters. | researchgate.net |

| Series of [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ | Alkyl and Alkenyl Fragments | Result from cleavage along the hydrocarbon chain. | msu.edu |

"Soft" ionization techniques are crucial when analyzing larger, more fragile molecules or when it is important to preserve the molecular ion.

Electrospray Ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC-MS). It generates ions directly from a solution, typically by forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. researchgate.net ESI is particularly useful for analyzing cutin oligomers, where it can provide molecular weight information with minimal fragmentation. nih.gov Tandem mass spectrometry (MS/MS) can then be used to selectively fragment these molecular ions to deduce structural information, such as the identity and linkage of the constituent monomers. researchgate.netnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful soft ionization method well-suited for the analysis of polymers and large biomolecules. waters.com In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to gentle desorption and ionization of the analyte molecules, often as cationized species (e.g., [M+Na]⁺ or [M+K]⁺). waters.comfrontiersin.org This technique is highly effective for determining the molecular weight distribution of polyesters and can be used to analyze the products of partial cutin degradation, revealing the composition of oligomers. researchgate.netnih.gov On-plate degradation methods can also be combined with MALDI-MS to characterize high molecular weight polyesters. nih.gov

| Technique | Ionization Principle | Typical Ions Formed | Primary Application for Related Compounds | Source |

|---|---|---|---|---|

| Electrospray Ionization (ESI) | Soft ionization from solution via a charged spray. | [M+H]⁺, [M-H]⁻, [M+Na]⁺ | LC-MS analysis of cutin oligomers and monomers. | researchgate.netnih.gov |

| MALDI-TOF | Soft ionization from a solid matrix via laser desorption. | [M+Na]⁺, [M+K]⁺ | Analysis of polyesters and large cutin fragments to determine molecular weight distribution. | waters.comresearchgate.net |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of long-chain fatty acid derivatives like Methyl 16-oxohexadecanoate. While specific MS/MS fragmentation data for this exact compound is not extensively published, the fragmentation behavior can be reliably predicted based on established principles for bifunctional aliphatic chains. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or a related adduct is selected in the first mass analyzer and subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern is expected to be dominated by cleavages adjacent to the two carbonyl functional groups—the methyl ester and the terminal aldehyde. Key anticipated fragmentation pathways include:

Loss of Methanol (CH₃OH): A characteristic fragmentation for methyl esters, proceeding via the loss of 32 Da from the parent ion.

McLafferty Rearrangement: This can occur at the ester terminus, leading to a characteristic neutral loss.

Alpha and Beta Cleavages: Cleavage of the carbon-carbon bonds adjacent to the carbonyl groups is expected at both ends of the molecule. For the aldehyde group, this would result in the loss of the CHO group (29 Da) or larger fragments. For the ester group, cleavage would occur adjacent to the C=O function.

Chain Fragmentation: The long aliphatic chain can undergo a series of cleavages, typically resulting in a loss of sequential CnH2n+2 units, which helps to confirm the length and aliphatic nature of the backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is indispensable for the definitive structural confirmation of Methyl 16-oxohexadecanoate, providing detailed information about its carbon skeleton and the precise location of its functional groups.

The ¹H and ¹³C NMR spectra of Methyl 16-oxohexadecanoate are characterized by distinct signals corresponding to the terminal functional groups and the repeating methylene (B1212753) units of the long aliphatic chain. The chemical shifts, recorded in parts per million (ppm), are highly diagnostic.

The ¹H NMR spectrum is defined by key resonances:

A singlet at approximately 3.67 ppm, corresponding to the three protons of the methyl ester group (-OCH₃). sci-hub.st

A distinct triplet at approximately 9.75 ppm, characteristic of the aldehyde proton (-CHO). sci-hub.st This signal's multiplicity arises from coupling to the adjacent methylene group.

A triplet at approximately 2.40 ppm, which is assigned to the two protons of the methylene group adjacent to the aldehyde function (C¹⁵-H₂). sci-hub.st

A triplet around 2.32 ppm, corresponding to the methylene protons adjacent to the ester carbonyl group (C²-H₂). sci-hub.st

A large, complex multiplet signal centered around 1.2-1.4 ppm, which represents the bulk of the methylene protons (C⁴-C¹⁴) in the aliphatic chain. sci-hub.st

Multiplets around 1.6 ppm are typically assigned to the methylene protons beta to the carbonyl groups (C³-H₂ and C¹⁴-H₂). sci-hub.st

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework:

A resonance downfield at approximately 203.0 ppm, unequivocally assigned to the aldehyde carbonyl carbon (C¹⁶). sci-hub.st

A signal at approximately 179.0 ppm, characteristic of the ester carbonyl carbon (C¹). sci-hub.st

A peak around 51.5 ppm corresponding to the methyl carbon of the ester group.

Signals for the carbons alpha to the carbonyls appear at distinct chemical shifts: ~43.9 ppm for the carbon adjacent to the aldehyde (C¹⁵) and ~33.8 ppm for the carbon adjacent to the ester (C²). sci-hub.st

The majority of the internal methylene carbons (C⁴-C¹⁴) resonate in a narrow range between 29.0 and 29.6 ppm. sci-hub.st

The methylene carbons beta to the carbonyls (C³ and C¹⁴) are typically found around 24.7 ppm. sci-hub.st

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Methyl 16-Oxohexadecanoate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H¹⁶ (-CHO) | ~9.75 | Triplet (t) | 1H |

| -OCH₃ | ~3.67 | Singlet (s) | 3H |

| H¹⁵ | ~2.40 | Triplet (t) | 2H |

| H² | ~2.32 | Triplet (t) | 2H |

| H³ & H¹⁴ | ~1.60 | Multiplet (m) | 4H |

| H⁴ - H¹³ | ~1.26 | Multiplet (m) | 20H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Methyl 16-Oxohexadecanoate

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C¹⁶ (Aldehyde C=O) | ~203.0 |

| C¹ (Ester C=O) | ~179.0 |

| -OCH₃ | ~51.5 |

| C¹⁵ | ~43.9 |

| C² | ~33.8 |

| C⁴ - C¹³ | ~29.0-29.6 |

| C³ & C¹⁴ | ~24.7 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, mapping the connectivity of the molecule.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For Methyl 16-oxohexadecanoate, COSY would show a clear correlation pathway along the aliphatic chain, starting from the aldehyde proton (H¹⁶) coupling to the H¹⁵ methylene protons, which in turn couple to H¹⁴, and so on, down the chain to the H² protons adjacent to the ester.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached. It allows for the definitive assignment of each carbon resonance based on the already assigned proton signals. For instance, the proton signal at ~9.75 ppm would correlate with the carbon signal at ~203.0 ppm, confirming the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for confirming the placement of functional groups and connecting molecular fragments. Key HMBC correlations would include the signal from the methyl ester protons (~3.67 ppm) to the ester carbonyl carbon (C¹, ~179.0 ppm) and the signal from the aldehyde proton (~9.75 ppm) to its adjacent carbon (C¹⁵, ~43.9 ppm).

Together, these 2D NMR techniques provide irrefutable evidence for the linear C16 backbone and the terminal positions of the methyl ester and aldehyde functionalities.

Complementary Spectroscopic and Microscopic Techniques

Methyl 16-oxohexadecanoate, or its parent acid, is a monomer unit found in natural polyesters like suberin and cutin. researchgate.netresearchgate.net FT-IR spectroscopy is a primary technique for characterizing the formation and structure of polyesters derived from such monomers. The FT-IR spectrum of a polyester (B1180765) synthesized from or containing 16-oxohexadecanoic acid units would exhibit several characteristic absorption bands:

C=O Stretch: A very strong and sharp absorption band typically appearing around 1735-1740 cm⁻¹. This band is indicative of the ester carbonyl groups that form the linkages of the polymer backbone.

C-H Stretch: Strong bands appearing in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds within the long methylene chains of the polymer. science.gov

C-O Stretch: A strong band, or set of bands, in the 1100-1250 cm⁻¹ region, corresponding to the C-O single bond stretching of the ester group.

CH₂ Bending: A characteristic band around 1465 cm⁻¹ due to the scissoring/bending vibration of the methylene groups.

The appearance and intensity of the ester C=O and C-O stretching bands, coupled with the disappearance of the broad O-H stretch from the carboxylic acid monomer, provide clear evidence of successful polymerization.

Polymers derived from long-chain fatty acids, including bifunctional ones like 16-oxohexadecanoic acid, have the propensity to self-assemble into ordered nanostructures. Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the topography and morphology of these self-assembled structures on surfaces. mdpi.comutwente.nl

In a typical AFM study, a dilute solution of the polymer is deposited onto a flat substrate (e.g., mica, silicon), and the solvent is allowed to evaporate. The AFM tip then scans the surface to generate a three-dimensional topographic map. mdpi.com For polyesters with long aliphatic segments, AFM can reveal structures such as:

Lamellar Crystals: The polymer chains can fold and pack into ordered, crystalline lamellae. AFM can measure the thickness of these lamellae, which corresponds to the length of the folded polymer chains.

Fibrillar Structures: Polymers can assemble into long, thin fibrils or ribbon-like structures.

Monolayers: At an air-water interface or on a substrate, the polymer chains can form well-ordered monolayers, which can be imaged with nanoscale resolution by AFM. utwente.nl

AFM provides direct visual evidence of the polymer's ability to self-organize and allows researchers to study how factors like chain length, functional groups, and processing conditions influence the resulting morphology. mdpi.comrsc.org

Biological and Ecological Roles of Methyl 16 Oxohexadecanoate and Its Functional Significance

Contribution to Plant Physiological Processes

The integrity and function of plants are heavily reliant on complex lipid-derived molecules. Methyl 16-oxohexadecanoate, as a C16-family compound, is situated within the biosynthetic pathways that give rise to critical structural and signaling molecules, enabling plants to thrive and defend themselves in diverse environments.

The plant cuticle is a hydrophobic layer that covers the epidermis of aerial plant tissues, acting as a crucial barrier against uncontrolled water loss, UV radiation, and pathogen invasion. lu.se This protective layer is primarily composed of cutin, a polyester (B1180765) matrix, and cuticular waxes. nih.gov The biosynthesis of cutin is heavily dependent on C16 and C18 fatty acids and their derivatives. nih.gov

In many plant species, the C16 family of fatty acids is a major contributor to the cutin polymer. mdpi.com Specifically, 16-hydroxyhexadecanoic acid and 10,16-dihydroxyhexadecanoic acid are key monomers that are esterified to form the complex, cross-linked structure of cutin. mdpi.comnih.gov The formation of Methyl 16-oxohexadecanoate is an oxidative modification of the terminal methyl group of a hexadecanoate (B85987) precursor, a process catalyzed by enzymes such as cytochrome P450-dependent monooxygenases. This oxidation is a critical step in creating the functional groups necessary for polymerization into the cutin matrix. aocs.org The presence of an oxo group, as in Methyl 16-oxohexadecanoate, represents an intermediate or a final modification state of the fatty acid monomer before or after its incorporation into the polymer.

The composition of the cutin, including the relative abundance of different C16 monomers, influences the physical properties of the cuticle, such as its elasticity and rigidity. mdpi.com Therefore, the regulated production of compounds like Methyl 16-oxohexadecanoate is essential for establishing a functional cuticular barrier, which is fundamental for plant survival in terrestrial environments. nih.gov

| Cutin Monomer Precursor Family | Key Monomers | Role in Cuticle Formation | Relevant Plant Types |

|---|---|---|---|

| C16 Fatty Acids | 16-hydroxyhexadecanoic acid, 10,16-dihydroxyhexadecanoic acid | Primary building blocks of the cutin polyester matrix. mdpi.comnih.gov | Tomato, Apple, Cherry, Arabidopsis. mdpi.comresearchgate.net |

| C18 Fatty Acids | 18-hydroxyoctadecanoic acid, 9,10,18-trihydroxyoctadecanoic acid | Contribute to the diversity and structural integrity of the cutin polymer. nih.gov | Arabidopsis, many fleshy fruits. nih.govmdpi.com |

Plants respond to a multitude of environmental stresses, both abiotic (e.g., drought, salinity, temperature extremes) and biotic (e.g., pathogens, herbivores), by activating a complex network of defense mechanisms. nih.gov Fatty acids and their derivatives, collectively known as oxylipins, are increasingly recognized as critical signaling molecules in these defense responses. nih.govnih.gov

As an oxo-fatty acid, Methyl 16-oxohexadecanoate belongs to the broad class of oxylipins. gerli.com The production of these oxygenated fatty acids is often rapidly induced upon stress perception. nih.gov They can act as signaling molecules that trigger the expression of defense-related genes, leading to the production of antimicrobial compounds, reinforcement of cell walls, and other protective measures. nih.govresearchgate.net For instance, the jasmonate signaling pathway, a key regulator of plant defense against necrotrophic pathogens and insects, is initiated by the oxygenation of fatty acids. nih.gov

Furthermore, monomers released from the breakdown of the cutin polymer by invading fungal pathogens can themselves act as elicitors of plant defense responses. gsartor.orgnih.gov These cutin monomers, which would include hydroxylated and oxidized C16 fatty acids, can be recognized by the plant, leading to the activation of localized and systemic acquired resistance. gsartor.org This suggests a dual role for compounds like Methyl 16-oxohexadecanoate: as a structural component of the primary defense barrier (the cuticle) and as a potential signaling molecule in induced defense responses.

| Stressor Type | Plant Response Involving Fatty Acid Derivatives | Potential Role of Methyl 16-Oxohexadecanoate |

|---|---|---|

| Biotic (e.g., Fungal Pathogens) | Release of cutin monomers that elicit defense responses. gsartor.orgnih.gov Induction of oxylipin signaling pathways. nih.govnih.gov | Acts as a cutin monomer that can be recognized by the plant to trigger defense. gsartor.org Functions as a signaling molecule in the oxylipin pathway. gerli.com |

| Abiotic (e.g., Drought, UV radiation) | Reinforcement of the cuticular barrier. lu.se Activation of stress-responsive gene expression. nih.gov | Contributes to the integrity of the cuticle to reduce water loss. lu.se May be involved in signaling cascades that lead to stress adaptation. nih.gov |

Potential as a Semiochemical and in Inter-organismal Communication

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. The structural diversity of fatty acid derivatives makes them ideal candidates for such roles, and there is growing evidence for the involvement of compounds like Methyl 16-oxohexadecanoate in chemical communication.

Many insects, particularly moths (Lepidoptera), utilize fatty acid derivatives as sex pheromones to attract mates. nih.gov The biosynthesis of these pheromones often originates from common fatty acids, such as palmitic acid (a C16 fatty acid), which undergo a series of modifications including desaturation, chain shortening or elongation, reduction, and esterification. nih.govnih.gov

Given that Methyl 16-oxohexadecanoate is a modified C16 fatty acid, it represents a plausible intermediate or precursor in the biosynthetic pathways of certain insect pheromones. nih.gov The enzymatic machinery within the pheromone glands of insects is capable of performing the types of chemical transformations that would be required to convert a precursor like Methyl 16-oxohexadecanoate into a final, volatile pheromone component. Research in this area often involves the analysis of the chemical composition of pheromone glands and the identification of biosynthetic intermediates. While direct evidence for the role of Methyl 16-oxohexadecanoate in a specific pheromone blend may be species-dependent, its chemical structure places it within the pool of potential precursors for the synthesis of C16 pheromones. sakura.ne.jp

The interactions between plants and microbes, as well as among different microbial species, are often mediated by a complex exchange of metabolites. Fatty acids and their esters have been shown to play a role in these interactions, for example, by exhibiting antimicrobial properties or by influencing microbial behavior such as biofilm formation. nih.govnih.gov

Studies have demonstrated that certain sugar fatty acid esters, particularly those with long-chain fatty acid residues (C14-C16), can significantly inhibit biofilm formation by pathogenic bacteria. nih.gov The mechanism may involve the disruption of the initial attachment of bacterial cells to surfaces. While Methyl 16-oxohexadecanoate is not a sugar ester, this research highlights the potential for fatty acid esters to act as signaling or inhibitory molecules in microbial communities. Furthermore, fatty acids are known to be part of the defense system of many organisms against pathogens. nih.gov It is plausible that Methyl 16-oxohexadecanoate, as a modified fatty acid, could be involved in the chemical defense of plants against microbial colonization or could be a signal in the complex chemical crosstalk occurring in the phytosphere.

Broader Ecological Implications (e.g., involvement in natural product cycles)

The biosynthesis and degradation of compounds like Methyl 16-oxohexadecanoate are part of broader biogeochemical cycles. As a component of the plant cuticle, it is one of the most abundant biopolymers on the Earth's surface. The turnover of cutin in soils and sediments contributes to the cycling of carbon and other elements. copernicus.org

The degradation of cutin by soil microorganisms releases its constituent monomers, including oxidized C16 fatty acids, into the environment. These molecules can then be further metabolized by other organisms, entering various food webs and metabolic pathways. The chemical stability of the cutin polymer also means that it can be preserved in the geological record, providing insights into past vegetation and climates.

Furthermore, the role of cutin monomers as signaling molecules in plant-fungal interactions has broader ecological implications. gsartor.orgnih.gov The ability of plants to perceive the breakdown products of their own cuticle as a danger signal represents a sophisticated co-evolutionary relationship between plants and their pathogens. This chemical communication influences the outcomes of host-pathogen interactions and can shape the composition of microbial communities on and around plants. The involvement of compounds like Methyl 16-oxohexadecanoate in these processes underscores their importance not just at the level of the individual organism, but also in the functioning of entire ecosystems. researchgate.net

Advanced Research Applications and Future Directions in Methyl 16 Oxohexadecanoate Research

Applications in Sustainable Agriculture and Crop Science

The agricultural sector is increasingly seeking bio-based and environmentally benign solutions to enhance crop protection and reduce reliance on synthetic chemicals. Methyl 16-oxohexadecanoate, derivable from natural sources, presents a promising platform for developing novel agricultural technologies.

Development of Bio-Based Protective Coatings and Formulations

The development of protective coatings from renewable resources is a key area of research in sustainable agriculture. These coatings can protect plants from environmental stressors and improve the shelf-life of harvested produce. Monomers derived from the depolymerization of plant cuticles, which are polyesters of hydroxylated fatty acids, have shown significant promise in this area. acs.orgnih.govnih.gov

Cutin, a major component of the plant cuticle, is a biopolyester composed of C16 and C18 fatty acids. nih.gov Notably, 10,16-dihydroxyhexadecanoic acid is a primary monomer of tomato cutin. nih.gov This compound, structurally similar to a reduced form of Methyl 16-oxohexadecanoate, can be extracted from agricultural waste like tomato peels and utilized to create fully crosslinked polyester (B1180765) coatings. nih.gov These bio-based coatings have the potential to replace fossil-based alternatives for applications such as metal protection. nih.gov

Given its bifunctional nature, Methyl 16-oxohexadecanoate could serve as a valuable monomer in the synthesis of such bio-based polyesters. The methyl ester group can participate in transesterification reactions, while the oxo group offers a site for further chemical modification or cross-linking, allowing for the tailoring of the coating's properties.

Table 1: Potential Properties of Bio-Based Coatings Derived from Methyl 16-Oxohexadecanoate Analogs

| Property | Potential Advantage | Relevant Research Finding |

| Biodegradability | Reduces environmental persistence of agricultural plastics and coatings. | Cutin-derived polyesters offer a sustainable alternative to petroleum-based polymers. nih.gov |

| Water Resistance | Protects plants from excessive moisture and fungal pathogens. | The hydrophobic nature of the long aliphatic chain contributes to water repellency. frontiersin.orgwikipedia.org |

| Adhesion | Ensures effective and lasting coverage on plant surfaces. | Functional groups allow for covalent bonding and improved adhesion to substrates. |

| Tunable Mechanical Properties | Allows for the creation of flexible yet durable films. | Cross-linking density in polyesters can be controlled to achieve desired mechanical strength. nih.gov |

Potential in Environmentally Benign Pest Management Strategies

There is a growing demand for effective and ecologically sound alternatives to conventional synthetic pesticides. google.com Fatty acids and their derivatives, being naturally occurring compounds, are increasingly being investigated for their potential as biopesticides. While direct studies on Methyl 16-oxohexadecanoate are not available, the broader class of fatty acid methyl esters (FAMEs) has demonstrated pesticidal and insecticidal properties.

For instance, omega-3 fatty acid ethyl esters have been explored for use as pesticide carriers. mdpi.com The lipophilic nature of these long-chain esters facilitates their interaction with the waxy outer layer of insects, potentially disrupting their physiological functions. The presence of an oxo group in Methyl 16-oxohexadecanoate could offer an additional mode of action or a site for conjugation to other active molecules, enhancing its specificity and efficacy.

Furthermore, plant cuticles and their components play a role in signaling and defense against pathogens. gsartor.org The release of cutin monomers can induce defense responses in plants. gsartor.org Investigating whether Methyl 16-oxohexadecanoate or its derivatives can elicit similar plant defense mechanisms could open new avenues for developing resistance inducers.

Contributions to Biomaterials and Bioconjugation Technologies

The unique chemical structure of Methyl 16-oxohexadecanoate makes it an attractive building block for the synthesis of novel biomaterials and for bioconjugation applications, particularly in the fields of drug delivery and diagnostics.

Incorporation into Functionalized Polymeric Structures

The synthesis of polymers from renewable resources, such as fatty acids, is a cornerstone of green chemistry. rsc.orgnih.govrsc.org Fatty acid-based monomers can be polymerized to create a wide range of materials with tailored properties. rsc.orgmdpi.com The bifunctionality of Methyl 16-oxohexadecanoate—the ester and the oxo group—provides a versatile platform for polymerization.

The methyl ester allows for its incorporation into polyester chains through polycondensation or ring-opening polymerization reactions. The oxo group can be used for post-polymerization modification, enabling the attachment of other functional molecules or for creating cross-linked networks. This could lead to the development of novel bio-based and potentially biodegradable polymers with applications in packaging, medical devices, and tissue engineering.

Table 2: Potential Polymer Architectures Incorporating Methyl 16-Oxohexadecanoate

| Polymer Type | Synthesis Strategy | Potential Application |

| Linear Polyesters | Polycondensation of the corresponding diacid or hydroxy acid. | Biodegradable plastics, fibers. |

| Cross-linked Polyesters | Utilization of the oxo group for cross-linking reactions. | Thermosets, resins, coatings. nih.gov |

| Graft Copolymers | Functionalization of the oxo group to initiate grafting of other polymer chains. | Compatibilizers, surface modifiers. |

| Functional Polymers | Attachment of bioactive molecules to the oxo group. | Drug delivery systems, biosensors. |

Exploration in Nucleic Acid and Drug Delivery Conjugates

The delivery of therapeutic nucleic acids and drugs to specific cells and tissues remains a significant challenge in medicine. nih.govnih.gov Conjugation of these therapeutic agents to lipophilic molecules, such as fatty acids, can enhance their cellular uptake and biodistribution. europeanpharmaceuticalreview.comcreative-biogene.com

Long-chain fatty acids can be chemically linked to drugs to improve their absorption in the gastrointestinal tract, potentially enabling oral delivery of medications that are typically administered via injection. europeanpharmaceuticalreview.com Similarly, lipid-conjugated siRNAs have shown improved ability to penetrate cell membranes. creative-biogene.com

The structure of Methyl 16-oxohexadecanoate offers a unique handle for such conjugations. The oxo group can be readily derivatized, for example, through reductive amination or oxime ligation, to attach a nucleic acid or a small molecule drug. The long aliphatic chain would then act as a lipidic tail, facilitating interaction with cell membranes and improving cellular entry. This approach could lead to the development of more effective and targeted delivery systems for a wide range of therapeutics.

Environmental and Industrial Chemical Profiling

Understanding the environmental fate and potential industrial sources of Methyl 16-oxohexadecanoate is crucial for its sustainable development and application. While specific data for this compound is scarce, its profile can be inferred from the behavior of similar long-chain fatty acid esters.

As a derivative of a C16 fatty acid, Methyl 16-oxohexadecanoate is expected to be readily biodegradable in various environments. Fatty acid methyl esters are known to be utilized by microorganisms as a carbon source. Its potential industrial sources are rooted in the processing of agricultural biomass. Cutin and suberin, abundant in agricultural waste products like fruit peels and cork, are rich sources of C16 ω-hydroxy and dicarboxylic acids. nih.govfrontiersin.orgwikipedia.orgnih.govnih.govresearchgate.net Chemical or enzymatic processing of these waste streams could provide a sustainable route to Methyl 16-oxohexadecanoate and related compounds.

The global market for fatty acids is substantial and projected to grow, driven by demand in various sectors including detergents, personal care, and food. futuremarketinsights.com The development of high-value applications for functionalized fatty acids like Methyl 16-oxohexadecanoate could create new economic opportunities for the biorefinery industry.

Identification in Alternative Fuels and Combustion Products

Methyl 16-oxohexadecanoate, as a derivative of a long-chain fatty acid, is structurally related to the primary components of biodiesel, which are fatty acid methyl esters (FAMEs). wikipedia.org Biodiesel is produced through the transesterification of vegetable oils and animal fats, resulting in a complex mixture of these esters. wikipedia.orgresearchgate.net The specific composition of biodiesel is dependent on the feedstock, with common constituents including methyl esters of palmitic, stearic, oleic, and linoleic acids. nih.gov

While direct identification of Methyl 16-oxohexadecanoate in biodiesel or its combustion products is not widely reported in mainstream literature, its potential presence can be inferred. The oxidation of FAMEs during storage or combustion can lead to the formation of various oxygenated compounds, including keto compounds. researchgate.net The structure of Methyl 16-oxohexadecanoate, featuring a ketone group on the sixteenth carbon, suggests it could be a minor product of the oxidation or thermal alteration of longer-chain FAMEs present in certain biodiesel feedstocks.

The combustion of biodiesel in diesel engines results in a complex mixture of exhaust emissions, including unburned hydrocarbons, particulate matter (PM), and various oxygenated organic compounds. nih.govnrel.govepa.gov The chemical composition of these emissions is influenced by the fuel's fatty acid profile. nih.govmdpi.com For instance, the degree of unsaturation and the chain length of the FAMEs can impact the formation of pollutants. nih.govnrel.gov Given the presence of a carbonyl group, Methyl 16-oxohexadecanoate would contribute to the oxygenated fraction of unburned hydrocarbons if present in emissions. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to characterize the detailed composition of both biodiesel fuel and its exhaust, and could be utilized for the specific detection of keto-FAMEs like Methyl 16-oxohexadecanoate. gcformd.org

Table 1: Potential Presence of Methyl 16-oxohexadecanoate in Alternative Fuels

| Fuel Component/Product | Potential for Presence of Methyl 16-oxohexadecanoate | Rationale |

| Biodiesel (FAMEs) | Low, as a minor component | Could form from the oxidation of longer-chain saturated FAMEs during production or storage. |

| Diesel Engine Exhaust | Trace amounts | Potential as an incomplete combustion or oxidation by-product of FAMEs. |

Role as a Potential Biomarker in Environmental Samples

Long-chain fatty acids and their derivatives are valuable biomarkers in environmental science, providing insights into the sources of organic matter and microbial community structure in samples such as soil and sediment. nih.gov For instance, specific hydroxylated very-long-chain fatty acids have been identified as components of the lipid A in certain soil bacteria like Bradyrhizobium. frontierspartnerships.org The presence and distribution of different fatty acids can indicate contributions from bacteria, fungi, and higher plants.

Given this context, Methyl 16-oxohexadecanoate could potentially serve as a biomarker in specific environmental settings. The oxo functional group represents a modification of a simple saturated fatty acid methyl ester, which could be indicative of specific microbial metabolic pathways or abiotic oxidation processes occurring in the environment. For example, microbial oxidation of long-chain alkanes or fatty acids can introduce keto functionalities. The detection of Methyl 16-oxohexadecanoate in soil or sediment samples could, therefore, point to the activity of specific microorganisms capable of performing such biotransformations. nih.gov

Furthermore, the fate and transport of FAMEs in the environment are of interest due to the increasing use of biodiesel. lyellcollection.org When released into soil and groundwater, FAMEs undergo biodegradation, which can involve the formation of various intermediate products. lyellcollection.org The identification of specific oxo-FAMEs like Methyl 16-oxohexadecanoate could help in elucidating the biodegradation pathways of more common FAMEs under different environmental conditions.

Table 2: Potential as an Environmental Biomarker

| Environmental Sample | Potential Role of Methyl 16-oxohexadecanoate as a Biomarker | Information Provided |

| Soil | Indicator of specific microbial metabolic activity. | Could signify the presence of microorganisms that oxidize long-chain fatty acids. |

| Sediments | Tracer for organic matter source and degradation. | May indicate specific inputs of microbial biomass or particular degradation pathways. |

| Contaminated Sites | Intermediate in the biodegradation of FAMEs. | Could provide insights into the natural attenuation of biodiesel spills. |

Computational and Theoretical Studies for Mechanistic Insights and Design

In the absence of extensive experimental data, computational and theoretical chemistry offer powerful avenues to explore the properties and reactivity of Methyl 16-oxohexadecanoate. Density Functional Theory (DFT) is a particularly useful method for studying the electronic structure, stability, and reaction mechanisms of organic molecules. nih.govsemanticscholar.orgdoi.orgnih.govorientjchem.org

For Methyl 16-oxohexadecanoate, DFT calculations could be employed to investigate several key aspects. For example, the keto-enol tautomerism, a fundamental property of ketones, can be computationally studied to determine the relative stability of the keto and enol forms in different environments. nih.govorientjchem.org Such studies on related keto-esters have shown that the keto form is generally more stable. orientjchem.org Understanding this equilibrium is crucial for predicting the compound's chemical behavior.

Furthermore, computational models can provide detailed insights into reaction mechanisms. For instance, the pyrolysis of esters and fatty acids has been investigated using theoretical methods to understand the decomposition pathways and product distributions. researchgate.netacs.org Similar studies on Methyl 16-oxohexadecanoate could elucidate its thermal stability and the likely products formed during combustion, which is relevant to its potential role in alternative fuels. DFT can also be used to model the esterification of free fatty acids, a key reaction in biodiesel production, providing insights into the reaction energetics and the role of catalysts. nih.gov

Mass spectrometry is a primary analytical technique for identifying fatty acid methyl esters. researchgate.net Theoretical calculations can aid in the interpretation of mass spectra by predicting fragmentation patterns. miamioh.edujove.com By modeling the ionization and subsequent fragmentation of the Methyl 16-oxohexadecanoate molecule, researchers can predict the masses and structures of the resulting fragment ions. This information is invaluable for the unambiguous identification of the compound in complex mixtures, such as biodiesel or environmental samples.

Table 3: Applications of Computational and Theoretical Studies

| Computational Method | Application to Methyl 16-Oxohexadecanoate | Potential Insights |

| Density Functional Theory (DFT) | Investigation of keto-enol tautomerism. | Relative stability of tautomers and their influence on reactivity. |

| DFT Reaction Modeling | Elucidation of pyrolysis and oxidation mechanisms. | Prediction of thermal stability and combustion by-products. |

| Theoretical Mass Spectrometry | Prediction of mass spectral fragmentation patterns. | Aid in the identification and structural characterization in complex samples. |

Q & A

Q. What frameworks integrate computational modeling with experimental data for mechanistic insights?

- Methodological Answer : Perform molecular docking studies to predict interactions with lipid-binding proteins (e.g., using AutoDock Vina). Validate predictions via site-directed mutagenesis or competitive binding assays. Use density functional theory (DFT) to model electronic properties of the ketone and ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.